1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
This compound is a urea derivative featuring a 4-chlorobenzyl group and a complex benzo[c][1,2,5]thiadiazol ring system modified with 1,3,6-trimethyl substituents and a sulfone (dioxido) moiety. The benzo[c][1,2,5]thiadiazol core is a sulfur- and nitrogen-containing heterocycle, which is structurally analogous to benzothiazole derivatives but with distinct electronic properties due to its fused ring system and sulfone group. The urea linkage (-NH-C(=O)-NH-) connects the chlorobenzyl group to the heterocyclic scaffold, a design common in bioactive molecules targeting enzymes or receptors via hydrogen bonding .
Heterocyclic Core Formation: Cyclization of substituted anilines with sulfur/nitrogen-containing reagents to generate the benzo[c][1,2,5]thiadiazol ring.
Functionalization: Introduction of methyl groups and sulfone via oxidation or alkylation.
Urea Coupling: Reaction of an isocyanate or carbamate intermediate with 4-chlorobenzylamine, as seen in and .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-11-8-15-16(22(3)26(24,25)21(15)2)9-14(11)20-17(23)19-10-12-4-6-13(18)7-5-12/h4-9H,10H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZQOYPYYYARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NCC3=CC=C(C=C3)Cl)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a derivative of thiadiazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.9 g/mol. The structure features a chlorobenzyl group attached to a thiadiazole ring that is further substituted with a urea moiety. This arrangement contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.9 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent functionalization with chlorobenzyl and urea groups. Techniques such as refluxing and microwave-assisted synthesis are commonly employed to enhance yields and reduce reaction times.
Antimicrobial Properties
Thiadiazole derivatives have shown significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit various pathogens effectively. For instance, derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antibacterial properties against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives such as 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles have been shown to induce apoptosis in human cancer cells without causing cell cycle arrest . This suggests that the compound may possess similar anticancer properties worth investigating.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of various thiadiazole derivatives against different human cancer cell lines. Compounds similar to the target compound were found to induce apoptosis effectively .
- Antimicrobial Screening : In vitro tests revealed that certain thiadiazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs from the evidence, focusing on structural features, synthesis complexity, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core :
- The target compound’s benzo[c][1,2,5]thiadiazol core is more electron-deficient than benzothiazole () or imidazolidine () due to the sulfone group and fused aromatic system. This may enhance binding to electrophilic pockets in biological targets .
- Isoxazole derivatives () lack sulfur but share urea-linked chlorophenyl groups, favoring metabolic stability .
Substituent Effects :
- The 1,3,6-trimethyl and dioxido groups on the target compound likely improve solubility and membrane permeability compared to morpholine-substituted analogs () .
- The 4-chlorobenzyl group is a common pharmacophore in CNS-active compounds () and may confer blood-brain barrier penetration .
Synthesis Complexity :
- The target compound’s synthesis is likely more complex than imidazolidine-urea derivatives (, –92% yields) due to the need for multi-step functionalization of the thiadiazol ring .
Imidazolidine-urea compounds () demonstrated CNS effects in mice, hinting at possible neurological activity for the target compound if structural similarities permit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
